molecular formula C8H11N3O B1450482 3-(Azetidin-3-yl)-5-cyclopropyl-1,2,4-oxadiazole CAS No. 1785609-82-6

3-(Azetidin-3-yl)-5-cyclopropyl-1,2,4-oxadiazole

Cat. No. B1450482
M. Wt: 165.19 g/mol
InChI Key: UCBUWUREJMDQNG-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “3-(Azetidin-3-yl)-5-cyclopropyl-1,2,4-oxadiazole” are not available, azetidines can be synthesized through various methods. For example, one study describes the synthesis of new azetidine and oxetane amino acid derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2- (Azetidin- or Oxetan-3-Ylidene)Acetates .


Chemical Reactions Analysis

The chemical reactions involving azetidines can vary widely depending on the specific compound and reaction conditions . Without more specific information on “3-(Azetidin-3-yl)-5-cyclopropyl-1,2,4-oxadiazole”, it’s difficult to provide a detailed analysis of its chemical reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of azetidines can vary depending on their specific structure . Without more specific information on “3-(Azetidin-3-yl)-5-cyclopropyl-1,2,4-oxadiazole”, it’s difficult to provide a detailed analysis of its properties.

Scientific Research Applications

    Synthesis of New Azetidine and Oxetane Amino Acid Derivatives

    • Application : In this research, a simple and efficient synthetic route for the preparation of new heterocyclic amino acid derivatives containing azetidine and oxetane rings was described .
    • Method : The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .
    • Results : The structures of the novel heterocyclic compounds were confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .

    Methyl 2-Amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate

    • Application : This compound, a newly functionalized heterocyclic amino acid, was obtained via [3+2] cycloaddition .
    • Method : The structure of the novel 1,3-selenazole was unequivocally confirmed by detailed 1H, 13C, 15N, and 77Se NMR spectroscopic experiments, HRMS and elemental analysis .
    • Results : The structure of the novel 1,3-selenazole was confirmed .

Safety And Hazards

The safety and hazards associated with azetidines can vary depending on their specific structure . It’s important to handle all chemicals with appropriate safety precautions.

properties

IUPAC Name

3-(azetidin-3-yl)-5-cyclopropyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-2-5(1)8-10-7(11-12-8)6-3-9-4-6/h5-6,9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCBUWUREJMDQNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=NO2)C3CNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Azetidin-3-yl)-5-cyclopropyl-1,2,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Azetidin-3-yl)-5-cyclopropyl-1,2,4-oxadiazole
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3-(Azetidin-3-yl)-5-cyclopropyl-1,2,4-oxadiazole
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3-(Azetidin-3-yl)-5-cyclopropyl-1,2,4-oxadiazole
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3-(Azetidin-3-yl)-5-cyclopropyl-1,2,4-oxadiazole
Reactant of Route 5
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3-(Azetidin-3-yl)-5-cyclopropyl-1,2,4-oxadiazole
Reactant of Route 6
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3-(Azetidin-3-yl)-5-cyclopropyl-1,2,4-oxadiazole

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